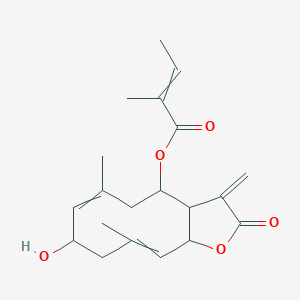

2-Hydroxyeupatolide 8-O-angelate

Beschreibung

Eigenschaften

IUPAC Name |

(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRXWIPMUJNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations

Identification of Plant Sources of 2-Hydroxyeupatolide 8-O-angelate

Phytochemical screenings have pinpointed specific Eupatorium species as natural reservoirs of a variety of sesquiterpene lactones, the class of compounds to which this compound belongs.

Eupatorium chinense, a perennial herbaceous plant, has been a focus of phytochemical research. nih.govsemanticscholar.org Studies on this plant have led to the isolation and identification of numerous sesquiterpenoids. capes.gov.br While the presence of this compound is of interest, the broader chemical profile of E. chinense is rich in various other bioactive compounds. nih.gov The leaves of this plant, in particular, are noted in traditional medicine and have been analyzed for their chemical constituents. semanticscholar.org

A novel sesquiterpene lactone fraction from Eupatorium chinense L. has been shown to suppress the growth of hepatocellular carcinoma. nih.gov This underscores the significance of this plant as a source of structurally diverse and biologically active sesquiterpene lactones.

Eupatorium heterophyllum is another species within the Asteraceae family that has been a subject of phytochemical investigation. mdpi.comnih.gov Research on leaf samples of E. heterophyllum collected from different regions has revealed the presence of a significant number of sesquiterpene lactones, including several previously undescribed compounds. mdpi.comnih.gov These findings suggest a locality-dependent intra-specific diversity in the chemical constituents of E. heterophyllum leaves. mdpi.comnih.gov

The major constituents identified in these studies were hiyodorilactones A and B in samples from certain regions, while eupatoriopicrin (B210294) was predominant in others. mdpi.com This chemical variability within the same species highlights the complexity of its phytochemical profile.

Distribution within Plant Tissues and Organs

The concentration and presence of sesquiterpene lactones can vary significantly within different parts of the plant. In the Eupatorium genus, these compounds are predominantly found in the aerial parts, particularly in the leaves and flowering heads. nih.gov The chemical composition of the leaves, which is mainly composed of sesquiterpene lactones, is noted to be significantly different from that of the roots. mdpi.com

This distribution is consistent with the ecological role of sesquiterpene lactones, which are believed to be part of the plant's defense mechanism against herbivores and pathogens. Their localization in the more exposed and vulnerable parts of the plant, such as leaves and flowers, supports this hypothesis.

Chemotaxonomic Significance within the Asteraceae Family

Sesquiterpene lactones are considered important chemotaxonomic markers in the Asteraceae family. academicjournals.orgresearchgate.net The structural diversity of these compounds and their distribution across different genera and species provide valuable chemical data for the classification and phylogenetic study of this large plant family.

The presence of specific types of sesquiterpene lactones, such as germacranolides, guaianolides, and eudesmanolides, in various Eupatorium species contributes to the chemotaxonomic understanding of this genus. mdpi.comresearchgate.net The chemical profiles of species like E. heterophyllum, with its diverse array of sesquiterpene lactones, offer insights into the evolutionary relationships and chemical differentiation within the Eupatorieae tribe. mdpi.comnih.gov

The study of these compounds, therefore, not only reveals potential new bioactive molecules but also aids in the systematic classification of plants within the Asteraceae family.

| Plant Source | Major Sesquiterpene Lactones Identified | Reference(s) |

| Eupatorium heterophyllum | Hiyodorilactone A, Hiyodorilactone B, Eupatoriopicrin | mdpi.com, nih.gov |

| Eupatorium chinense | Eupatochinilides I–VII, Euponin, Mollisorin A, Niveusin B | capes.gov.br |

| Compound Class | Significance in Eupatorium | Key Findings |

| Sesquiterpene Lactones | Chemotaxonomic markers | Structural diversity aids in plant classification. |

| Germacranolides | Prevalent structural type | Numerous new germacranolides isolated from E. heterophyllum. mdpi.com |

| Guaianolides | Common in Asteraceae | Found in various Eupatorium species. mdpi.com |

| Eudesmanolides | Bioactive constituents | Present in the chemical profile of E. heterophyllum. mdpi.com |

Biosynthesis and Metabolic Pathways

Precursor Pathways for Sesquiterpene Lactone Skeleton Formation

All terpenoids, including sesquiterpene lactones, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants employ two distinct and compartmentalized pathways to generate these essential precursors. royalsocietypublishing.orgmdpi.com

Located primarily in the cytosol and endoplasmic reticulum, the mevalonate (B85504) (MVA) pathway is a key route for isoprenoid precursor synthesis. nih.govmdpi.comrsc.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com A crucial, rate-limiting step is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). mdpi.com Through a series of subsequent enzymatic steps involving phosphorylation and decarboxylation, mevalonate is converted into IPP. mdpi.com The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes. rsc.orgresearchgate.net

Operating exclusively within the plastids, the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. nih.govpnas.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). mdpi.comresearchgate.net The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the initial key step. mdpi.com While the MEP pathway is the primary source of precursors for smaller terpenoids like monoterpenes (C10) and diterpenes (C20), there is evidence of "crosstalk" between the MVA and MEP pathways, where intermediates can be transported between the cytosol and plastids. pnas.orgresearchgate.net This interaction ensures a regulated supply of precursors for the biosynthesis of various terpenoid classes, including sesquiterpenes. nih.gov

Farnesyl diphosphate (FPP), a 15-carbon molecule, is the direct and universal precursor for the synthesis of all sesquiterpenes. nih.govwikipedia.orgfrontierspartnerships.org It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. royalsocietypublishing.orgfrontierspartnerships.org This crucial reaction is catalyzed by the enzyme Farnesyl diphosphate synthase (FPPS). nih.govfrontierspartnerships.org FPP stands at a critical branch point in terpenoid metabolism, as it can be directed towards the synthesis of various compounds, including sterols, brassinosteroids, and the vast array of sesquiterpenes. royalsocietypublishing.orgfrontierspartnerships.org For the biosynthesis of eupatolide (B211558), FPP undergoes cyclization, catalyzed by germacrene A synthase (GAS), to form germacrene A, which is considered the first committed step towards the production of most sesquiterpene lactones. nih.govresearchgate.net

Enzymatic Steps in Eupatolide Biosynthesis

The transformation of the acyclic FPP into the complex eupatolide structure is orchestrated by a series of highly specific enzymes, primarily from the cytochrome P450 superfamily. These enzymes introduce oxygen functionalities and catalyze the ring closures that define the sesquiterpene lactone skeleton.

Most sesquiterpene lactones are derived from germacrene A acid (GAA). acs.orgnih.gov The biosynthesis of eupatolide in sunflowers (Helianthus annuus) provides a well-studied model for this process. The pathway to eupatolide involves two critical cytochrome P450 enzymes:

Helianthus annuus GAA 8β-hydroxylase (HaG8H or CYP71BL1): This enzyme stereospecifically hydroxylates germacrene A acid (GAA) at the C8 position to form 8β-hydroxy-GAA. acs.orgnih.govacs.org This hydroxylation is a key step that directs the substrate towards the eupatolide-type lactone structure.

Helianthus annuus eupatolide synthase (HaES or CYP71DD6): Following the 8β-hydroxylation, the enzyme CYP71DD6 catalyzes the subsequent lactonization step. acs.orgnih.govresearchgate.net This enzyme acts on 8β-hydroxy-GAA to facilitate the formation of the γ-lactone ring, resulting in the synthesis of eupatolide. acs.orgresearchgate.net The discovery of CYP71DD6 was significant as it identified the specific enzyme responsible for creating the 6,7-trans lactone characteristic of eupatolide. nih.gov

The formation of the lactone ring is a defining feature of sesquiterpene lactones. The stereochemistry of this ring can vary, leading to different structural classes. Eupatolide is characterized by a 6,7-trans-fused γ-lactone ring. acs.orgtandfonline.com

The mechanism for this specific lactonization was elusive for some time. nih.govacs.org While some lactones form spontaneously after hydroxylation, the formation of eupatolide from its precursor, 8β-hydroxy-GAA, requires enzymatic intervention. researchgate.net Research has demonstrated that the cytochrome P450 enzyme CYP71DD6 (Helianthus annuus eupatolide synthase) is the catalyst for this crucial step. acs.orgnih.govresearchgate.net It specifically catalyzes the 6,7-trans lactonization using 8β-hydroxy-GAA as its substrate. nih.govtandfonline.com This enzymatic control ensures the correct stereochemical outcome, producing the eupatolide backbone which can then be further modified by other enzymes to generate derivatives like 2-Hydroxyeupatolide 8-O-angelate. acs.orgbiosynth.com

Biosynthesis of the Angelic Acid Moiety

The 8-O-angelate ester group of the title compound originates from a distinct biosynthetic pathway rooted in amino acid catabolism. This stands in contrast to the sesquiterpene core, which is derived from isoprenoid precursors.

Research, including feeding experiments with isotopically labeled compounds, has provided strong evidence that the angelic acid moiety is derived from the amino acid L-isoleucine. nih.govrsc.orgrsc.org The biosynthetic conversion is a multi-step enzymatic process that transforms the initial amino acid into the activated angeloyl-CoA, which can then be transferred to the hydroxyeupatolide core. nih.govresearchgate.net

The proposed pathway begins with the deamination of L-isoleucine to form an α-keto acid. researchgate.net This intermediate subsequently undergoes decarboxylation to yield 2-methylbutyric acid. researchgate.net This acid is then activated, likely through the formation of a thioester with coenzyme A (CoA), to produce 2-methylbutyryl-CoA. nih.govresearchgate.net Subsequent enzymatic hydroxylation and dehydration steps convert this intermediate into tiglyl-CoA, which can then be isomerized to its cis-trans isomer, angeloyl-CoA, the final activated form ready for esterification. nih.gov Feeding experiments in Cynoglossum officinale demonstrated a specific and efficient incorporation of ¹⁴C-labeled L-isoleucine into the angelate component of the pyrrolizidine (B1209537) alkaloid heliosupine, supporting this proposed pathway. rsc.orggla.ac.uk

Table 1: Proposed Biosynthetic Steps from L-Isoleucine to Angeloyl-CoA

| Step | Precursor | Intermediate/Product | Key Transformation |

| 1 | L-Isoleucine | α-Keto-β-methylvaleric acid | Deamination |

| 2 | α-Keto-β-methylvaleric acid | 2-Methylbutyric acid | Decarboxylation |

| 3 | 2-Methylbutyric acid | 2-Methylbutyryl-CoA | CoA Ligation |

| 4 | 2-Methylbutyryl-CoA | Hydroxylated Intermediate | Hydroxylation |

| 5 | Hydroxylated Intermediate | Tiglyl-CoA | Dehydration |

| 6 | Tiglyl-CoA | Angeloyl-CoA | Isomerization |

Compartmentalization of Sesquiterpene Biosynthesis within Plant Cells

The biosynthesis of terpenes in plants is characterized by a significant degree of subcellular compartmentalization, which is essential for regulating metabolic flux and separating competing pathways. scispace.comcimap.res.in All terpenes originate from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). cimap.res.in Plants utilize two distinct pathways to produce these precursors, located in different cellular compartments. scispace.comcimap.res.in

The Mevalonic Acid (MVA) Pathway: This pathway operates in the cytosol and is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. cimap.res.intandfonline.com It starts from acetyl-CoA. researchgate.net

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway generates the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. scispace.comcimap.res.in

It is generally accepted that the biosynthesis of the sesquiterpene core of compounds like this compound occurs in the cytosol. cimap.res.intandfonline.com Here, IPP and DMAPP from the MVA pathway are condensed to form the C15 precursor, farnesyl diphosphate (FPP). cimap.res.in The enzymes responsible for cyclizing FPP into the various sesquiterpene skeletons, known as sesquiterpene synthases, are consequently thought to be located in the cytosol. cimap.res.in

While this compartmentalization is a well-established principle, recent research has revealed a degree of "crosstalk" between the cytosol and plastids, indicating that the separation is not absolute. tandfonline.comresearchgate.net There is evidence for the transport of IPP across the plastidial membrane, allowing for some interplay between the two pathways. tandfonline.com Furthermore, some studies have identified sesquiterpene synthases with dual localization in both plastids and mitochondria, challenging the exclusively cytosolic model. cimap.res.in In specific instances, such as in grape berry exocarp, evidence suggests a potential transport of FPP precursors from plastids to the cytosol. scispace.com

Table 2: Comparison of Terpenoid Biosynthesis Pathways

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Cellular Location | Cytosol cimap.res.in | Plastids scispace.comcimap.res.in |

| Starting Material | Acetyl-CoA researchgate.net | Pyruvate, Glyceraldehyde-3-phosphate researchgate.net |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30) cimap.res.in | Monoterpenes (C10), Diterpenes (C20) cimap.res.in |

| Relevance to Title Compound | Synthesizes the C15 sesquiterpene core tandfonline.com | Not directly involved in sesquiterpene core synthesis |

Metabolic Engineering Strategies for Enhanced Production

The low yield of many valuable sesquiterpene lactones from their native plant sources has driven significant interest in metabolic engineering to enhance production. nih.govresearchgate.net These strategies aim to manipulate the biosynthetic pathways in either the original plants or in engineered microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae. researchgate.netnih.govosti.gov

Several key strategies have been developed:

Overexpression of Pathway Genes: A common approach is to increase the expression of key enzymes in the biosynthetic pathway. Overexpressing genes for FPP synthase and a specific terpene synthase in tobacco, for example, led to a more than 1000-fold increase in the production of the sesquiterpenes patchoulol and amorpha-4,11-diene. tandfonline.com This strategy boosts the flow of carbon toward the desired product.

Heterologous Expression in Microorganisms: The entire biosynthetic pathway for a target compound can be transferred to a microbial host. researchgate.netnih.gov This "chassis" organism can be optimized for high-density fermentation, offering a scalable and controlled production platform independent of agriculture. osti.gov The production of artemisinic acid, a precursor to the antimalarial drug artemisinin (B1665778), in engineered yeast is a landmark success for this approach. researchgate.netconicet.gov.ar

Enhancing Precursor Supply: The availability of IPP, DMAPP, and FPP is often a limiting factor. Engineering strategies focus on upregulating the native MVA or MEP pathways or introducing heterologous pathways to increase the pool of these essential precursors. nih.govosti.gov

Subcellular Re-localization: A novel strategy involves altering the location of biosynthetic machinery within the cell to improve efficiency. In a study using Nicotiana benthamiana, the co-expression of a soluble sesquiterpene synthase with mouse proteins involved in lipid droplet formation (MmFIT2) redirected the enzyme to the endoplasmic reticulum. nih.gov This co-localization enhanced the compartmentalization and accumulation of sesquiterpenes by up to tenfold, suggesting that recruiting enzymes to specific cellular microdomains can significantly boost production. nih.gov

The engineering of artemisinin biosynthesis has become a model system, providing valuable insights and tools for increasing the production of other complex sesquiterpene lactones. nih.govresearchgate.netconicet.gov.ar

Table 3: Overview of Metabolic Engineering Strategies for Sesquiterpenoids

| Strategy | Approach | Example/Outcome | Reference |

| Gene Overexpression | Increase expression of key synthase enzymes in plants. | >1000-fold increase in patchoulol and amorpha-4,11-diene in tobacco. | tandfonline.com |

| Microbial Fermentation | Transfer of complete biosynthetic pathways to E. coli or S. cerevisiae. | Successful production of artemisinic acid in engineered yeast. | researchgate.netconicet.gov.ar |

| Subcellular Engineering | Re-localization of biosynthetic enzymes to specific cellular compartments. | Up to 10-fold increase in sesquiterpene accumulation in N. benthamiana by recruiting synthase to the ER. | nih.gov |

| Pathway Regulation | Characterization and use of transcription factors to control pathway genes. | A strategy being explored for various sesquiterpene lactones, including artemisinin. | conicet.gov.ar |

Biological Activities: in Vitro and Mechanistic Studies

Anti-Cancer and Cytotoxic Activities in Cellular Models

Inhibition of Cancer Cell Proliferation

2-Hydroxyeupatolide 8-O-angelate has been evaluated for its cytotoxic effects against various human cancer cell lines. Research has shown its potential to inhibit the proliferation of cancer cells, including those of the lung, liver, and colon. nih.govnih.govmdpi.commdpi.com

| Cell Line | Cancer Type | Effect |

| Various human cancer cell lines | Including lung, liver, colon | Cytotoxic effects observed nih.govnih.govmdpi.commdpi.com |

This table is based on data from in vitro studies and does not imply clinical efficacy.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Studies have indicated that this compound can induce apoptosis in cancer cells. jbtr.or.krnih.gov This process often involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. mdpi.com The induction of apoptosis is a key mechanism by which many chemotherapy drugs exert their anti-cancer effects. mdpi.com

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Some anti-cancer agents work by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. mdpi.comnih.gov this compound has been shown to induce cell cycle arrest, although the specific phase of the cell cycle affected can vary depending on the cell type and experimental conditions. mdpi.comnih.govoncotarget.combiorxiv.org

Modulation of Key Signaling Pathways (e.g., NF-κB inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. researchgate.net In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Research has shown that this compound can inhibit the NF-κB signaling pathway. researchgate.netablesci.com This inhibition may contribute to its anti-cancer effects by making cancer cells more susceptible to apoptosis. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While high levels of ROS can cause cellular damage, they can also act as signaling molecules. nih.govnih.govcarcinogenesis.com In the context of cancer therapy, the generation of ROS can be a double-edged sword. jcancer.org Some studies suggest that this compound can induce the generation of ROS in cancer cells. mdpi.com This increase in ROS can contribute to oxidative stress and trigger apoptotic cell death. nih.govmdpi.com

DNA Damage Induction

Damage to the DNA of cancer cells can be a potent trigger for apoptosis. Some chemotherapeutic agents function by directly or indirectly causing DNA damage. nih.govnih.gov There is evidence to suggest that the biological activities of this compound may involve the induction of DNA damage in cancer cells. nih.gov This damage can activate cellular DNA damage response pathways, which, if the damage is too severe to be repaired, can lead to the initiation of apoptosis. jcancer.org

Alkylation of Cellular Proteins via Michael Addition

The bioactivity of sesquiterpene lactones like this compound is often attributed to their chemical structure. A key feature is the α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. researchgate.netresearchgate.net This electrophilic site can react with nucleophilic residues of proteins, particularly the thiol groups of cysteine residues, through a process called Michael addition. researchgate.net This covalent modification, or alkylation, can alter the structure and function of key cellular proteins, thereby disrupting signaling pathways involved in various disease processes. researchgate.net This mechanism is considered fundamental to the diverse biological activities exhibited by this class of compounds. researchgate.net

Anti-Inflammatory Potential and Mechanisms

This compound has demonstrated notable anti-inflammatory properties, which are attributed to its ability to interfere with multiple signaling cascades that orchestrate the inflammatory response.

Targeting Pro-Inflammatory Molecules and Pathways

The compound's anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators. Sesquiterpene lactones can suppress the production of key inflammatory molecules, and research suggests that their mechanism of action may involve interference with transcription factors and cytokines. researchgate.net For instance, related compounds have been shown to reduce the production of interleukin-8 (IL-8), a chemokine involved in neutrophil infiltration in inflammatory conditions. nih.gov

Inhibition of NF-κB Pathway

A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. targetmol.comablesci.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov Studies on related compounds show that by preventing the activation of NF-κB, they can effectively down-regulate the inflammatory cascade. targetmol.comablesci.comnih.gov This inhibition prevents the production of inflammatory mediators that drive the inflammatory process. researchgate.net

Modulation of STAT1 and STAT3 Activation

Signal Transducer and Activator of Transcription (STAT) proteins are critical components of cytokine signaling. STAT1 and STAT3, in particular, often have opposing roles in inflammation and immunity. nih.gov STAT1 activation is generally pro-inflammatory, while STAT3 can mediate anti-inflammatory responses. nih.gov The balance between STAT1 and STAT3 activation can therefore dictate the outcome of an immune response. mdpi.comresearchgate.net While direct studies on this compound are limited, other natural compounds are known to modulate these pathways. nih.gov The ability to differentially regulate STAT1 and STAT3 phosphorylation presents a potential, though not yet fully confirmed, mechanism for the compound's immunomodulatory and anti-inflammatory effects. nih.govnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Terpenoids, as a class, are recognized for their broad-spectrum antimicrobial properties. mdpi.com Various compounds from this family have shown efficacy against different types of microorganisms, including bacteria and fungi. mdpi.comnih.gov Essential oils containing related compounds have been reported to possess antibacterial, antiviral, and antifungal properties. researchgate.net For instance, the bioactive compound andrographolide, a diterpenoid, has demonstrated significant activity against various bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as some viruses and fungi. jmb.or.kr However, specific data on the antimicrobial spectrum of this compound is not extensively detailed in the available literature.

Other Investigated Biological Activities (e.g., Antitrypanosomal)

Beyond its anti-inflammatory and potential antimicrobial effects, this compound has been investigated for other therapeutic applications. Notably, extracts from plants containing sesquiterpene lactones have been evaluated for their activity against protozoan parasites. Research into medicinal plants from Côte d'Ivoire has identified crude extracts showing in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. nih.gov This suggests that compounds within these extracts, potentially including sesquiterpene lactones, could be candidates for the development of new antitrypanosomal drugs. nih.gov

Structure Activity Relationship Sar Studies

Importance of the α-Methylene-γ-Lactone Moiety for Bioactivity

A recurring and central theme in the SAR of sesquiterpene lactones is the indispensable role of the α-methylene-γ-lactone moiety. researchgate.netmdpi.com This structural feature is widely considered the primary pharmacophore, responsible for the broad spectrum of biological activities observed in this class of compounds, including anti-inflammatory, antimicrobial, and particularly, cytotoxic effects. researchgate.netnih.gov

The bioactivity is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl system within the lactone ring. nih.govhebmu.edu.cn This moiety acts as a potent alkylating agent, readily undergoing a Michael-type addition reaction with biological nucleophiles. hebmu.edu.cncsic.es The primary targets for this alkylation are sulfhydryl (thiol) groups present in biomolecules, especially the cysteine residues within critical proteins and enzymes. hebmu.edu.cnmdpi.comresearchgate.net By forming covalent bonds with these key cellular components, the lactones can inhibit enzyme activity and disrupt various cellular functions, ultimately leading to effects like cytotoxicity. mdpi.combohrium.comrug.nl

The necessity of this functional group for bioactivity has been demonstrated experimentally. For instance, the chemical modification of the α-methylene-γ-lactone moiety, such as through the preparation of a methyl cysteine adduct, results in a compound that is either inactive or considerably less potent. lu.se This confirms that an intact and reactive α-methylene-γ-lactone ring is a crucial prerequisite for the cytotoxic potential of these natural products. mdpi.combohrium.comlu.se

Influence of the Ester Group at C-8 on Cytotoxicity and Other Activities

The nature and position of ester groups on the sesquiterpene skeleton significantly modulate the compound's bioactivity. For germacranolides like 2-Hydroxyeupatolide 8-O-angelate, the ester function at the C-8 position plays a pivotal role in determining cytotoxicity. nih.gov

SAR studies have shown that the presence of an angeloyloxy group at C-8 is an important feature for mediating cytotoxicity. scispace.com The substitution of hydroxyl groups with ester functions, particularly O-acyl groups, at the C-8 position can lead to a marked enhancement in cytotoxic potency. nih.gov This enhancement is thought to occur because the neighboring ester group can facilitate the key Michael-type addition reaction at the α-methylene-γ-lactone center. nih.gov

The specific type of ester also matters. Studies comparing different ester side chains have revealed that variations in their length, branching, and lipophilicity influence the compound's effectiveness. nih.govresearchgate.net For example, comparing a methacrylate (B99206) group to an angelate group at the C-8 position in similar goyazensolide-type sesquiterpene lactones showed that both compounds retained high cytotoxicity, underscoring the importance of an ester substituent at this position. nih.gov The esterification of hydroxyl groups can also increase the lipophilicity of the molecule, which may, in turn, enhance its ability to cross cell membranes. researchgate.net

Role of the Germacranolide Ester Framework for Optimal Activity

For flexible structures like germacranolides, the bioactivity is largely determined by the number and accessibility of reactive groups, such as the α-methylene-γ-lactone moiety. nih.gov However, the conformation of the ten-membered ring is also crucial. Quantitative structure-activity relationship (QSAR) studies have suggested that the conformation of the macrocycle, such as an s-trans-s-trans arrangement, can lead to maximal potency. nih.gov The stereochemistry and topology of this framework dictate the orientation of the reactive sites, influencing their ability to interact with biological targets. nih.gov The highly strained nature of the ten-membered ring in some germacranolides contributes to their reactivity and, consequently, their pharmacological effects. nih.gov

Impact of Other Functional Groups and Stereochemistry

Beyond the primary α-methylene-γ-lactone and the C-8 ester, other functional groups and the molecule's stereochemistry significantly fine-tune its biological profile. The presence, number, and position of features like hydroxyl groups, other unsaturated carbonyls, and epoxides can either enhance or diminish cytotoxicity. nih.govresearchgate.net

For instance, QSAR studies have indicated that the presence of a hydroxyl group at the C-5 position can be important for activity. scispace.com Conversely, other studies have suggested that hydroxyl groups can sometimes decrease potency, possibly by altering the molecule's electronic properties or increasing its hydrophilicity. csic.esnih.gov The presence of additional alkylating centers, such as an α,β-unsaturated cyclopentenone ring, often increases cytotoxicity. hebmu.edu.cnnih.gov

Relationship between Hydrophilicity and Cytotoxicity

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a critical factor governing the cytotoxicity of sesquiterpene lactones. Generally, an increase in lipophilicity, or hydrophobicity, is associated with enhanced cytotoxic activity. rug.nlresearchgate.netnih.gov This is because more lipophilic compounds can more easily penetrate the lipid bilayer of cell membranes to reach their intracellular targets. up.ac.zanih.gov

This principle has been demonstrated by synthesizing more lipophilic derivatives of naturally occurring sesquiterpene lactones. For example, the conversion of two hydroxyl groups in the parent compound eupatoriopicrin (B210294) into an acetonide derivative (making it more lipophilic) resulted in a 2- to 7-fold increase in cytotoxicity. rug.nl Similarly, creating an acetyl derivative of spiciformin was done to increase hydrophobicity with the aim of enhancing its diffusion through the plasma membrane. nih.gov

However, there appears to be an optimal range for lipophilicity. While moderate increases can boost activity, the introduction of excessively large or bulky lipophilic groups can sometimes lead to a decrease in cytotoxicity. rug.nlnih.gov This suggests that while membrane permeability is important, the molecule's size, shape, and ability to interact with its specific biological target without steric hindrance are also crucial. Therefore, the relationship is not linear, and an optimal balance of physicochemical properties is required for maximal cytotoxic effect. nih.gov

Chemical Modification and Semi Synthetic Approaches for Research

Derivatization for Enhanced Activity or Selectivity

The targeted derivatization of sesquiterpene lactones is a key strategy to modulate their biological activity and selectivity. The α-methylene-γ-lactone moiety is a common feature in many sesquiterpene lactones and is often crucial for their anti-inflammatory and cytotoxic activities. mdpi.com Modifications at this site can, therefore, have a significant impact on the compound's potency and specificity.

One common approach involves the palladium-catalyzed arylation of the α-methylene-γ-lactone substructure. This method has been shown to produce E-olefin coupling products with a high degree of selectivity. nih.gov The resulting derivatives often exhibit interesting antiproliferative profiles, and such studies provide valuable structure-activity relationship (SAR) data. nih.gov Although specific derivatization of 2-Hydroxyeupatolide 8-O-angelate using this method is not extensively documented in publicly available research, the general success of this approach with other sesquiterpene lactones suggests its potential applicability.

Another strategy for derivatization involves leveraging the reactivity of other functional groups within the molecule. For instance, the treatment of glaucolide B, a sesquiterpene lactone, with various Brønsted–Lowry and Lewis acids and bases has led to the generation of a series of semi-synthetic derivatives. researchgate.netresearchgate.net This approach, which capitalizes on the pH sensitivity of the molecule, has yielded hirsutinolide and germacranolide derivatives with significant cytotoxic activity and selectivity against certain cancer cell lines. researchgate.netresearchgate.net Given that this compound is a germacranolide, it is plausible that similar acid-base catalyzed transformations could yield novel derivatives with enhanced biological properties.

The following table summarizes the cytotoxic activities of some semi-synthetic sesquiterpene lactone derivatives, illustrating the potential for enhancing bioactivity through chemical modification.

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Hirsutinolide derivative 7a | SK-MEL-28 | 5.0 | 2.5 |

| Hirsutinolide derivative 7b | SK-MEL-28 | 11.2 | 2.5 |

| Germacranolide derivative 8a | SK-MEL-28 | 3.1 | 3.0 |

| Data sourced from a study on semi-synthetic sesquiterpene lactones. researchgate.netresearchgate.net |

Synthesis of Analogues and Prodrugs

The synthesis of analogues and prodrugs is a well-established strategy in drug discovery to improve the therapeutic index of a lead compound. For sesquiterpene lactones, the synthesis of analogues can help in elucidating the pharmacophore and in optimizing the molecule's activity and selectivity. Prodrug strategies, on the other hand, are often employed to enhance solubility, stability, and bioavailability.

While specific research on the synthesis of analogues and prodrugs of this compound is limited, general principles applied to other sesquiterpene lactones can be considered. For example, modifications to the ester side chain, such as the angelate group at the C8 position in this compound, could lead to analogues with altered lipophilicity and, consequently, different pharmacokinetic profiles.

The development of prodrugs often involves masking key functional groups, such as hydroxyl groups, to improve drug delivery. These masking groups are designed to be cleaved in vivo, releasing the active parent drug at the target site. For this compound, the hydroxyl group at the C2 position could be a target for such modifications.

Chemoenzymatic Production of Derivatives

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to produce complex molecules. This approach is particularly valuable for the synthesis of natural product derivatives, as it can enable regioselective and stereoselective modifications that are challenging to achieve through purely chemical methods.

The application of chemoenzymatic methods to the production of sesquiterpene lactone derivatives is an emerging area of research. Enzymes such as lipases and proteases can be used for the selective acylation or deacylation of hydroxyl groups, allowing for the introduction of different ester side chains. This could be a powerful tool for creating a library of this compound derivatives with varied biological activities.

Furthermore, oxidoreductases could be employed for the selective oxidation or reduction of specific functional groups. For instance, the use of a cytochrome P450 monooxygenase has been demonstrated for the regio-specific oxidation of other complex natural products, paving the way for the synthesis of novel bioactive molecules. While direct chemoenzymatic production of this compound derivatives has not been reported, the broader advancements in chemoenzymatic synthesis suggest that such approaches hold significant promise for the future.

Advanced Analytical Methodologies in Compound Research

Quantitative Analysis in Biological Matrices (e.g., in vitro assays)

The accurate quantification of 2-Hydroxyeupatolide 8-O-angelate in biological matrices is essential for interpreting the results of in vitro assays, such as those evaluating its cytotoxic or anti-inflammatory properties. While specific quantitative assays for this particular compound are not extensively documented in publicly available literature, established methods for the quantification of sesquiterpene lactones in complex mixtures like cell culture media or tissue homogenates can be applied.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is a primary technique for this purpose. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method would offer the highest sensitivity and selectivity, which is critical when dealing with the low concentrations typical in biological assays and the complexity of the matrices.

A hypothetical LC-MS/MS method for the quantification of this compound in a cell culture medium would involve several key steps:

Sample Preparation: Proteins in the cell culture supernatant would be precipitated using a solvent like cold acetonitrile (B52724). The sample would then be centrifuged, and the supernatant, containing the compound of interest, would be collected and dried. The residue would be reconstituted in a solvent compatible with the LC mobile phase.

Chromatographic Separation: A C18 reversed-phase column would likely be used to separate this compound from other media components and potential metabolites. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to improve ionization) and an organic solvent like acetonitrile or methanol (B129727) would be employed.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion (a characteristic fragment) to monitor, which provides high specificity.

The performance of such an assay would be characterized by several key parameters, which are presented in the interactive table below. The values are hypothetical, based on typical performance for similar small molecules.

Interactive Table: Hypothetical LC-MS/MS Assay Parameters for this compound

| Parameter | Description | Typical Value |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.1 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.5 ng/mL |

| Linearity Range | The range of concentrations over which the instrument response is proportional to the analyte concentration. | 0.5 - 1000 ng/mL |

| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | <15% |

| Accuracy (%RE) | The closeness of the mean of a set of results to the true value. | 85-115% |

Application of Advanced Spectroscopy for Metabolite Tracking

Understanding how this compound is metabolized by cells is crucial for a complete picture of its biological activity. Advanced spectroscopic techniques, particularly high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are the primary tools for identifying and tracking its metabolites.

Studies on related sesquiterpene lactones, such as eupatolide (B211558), indicate that metabolic transformations often involve cytochrome P450 (CYP) enzymes and subsequent conjugation reactions. researchgate.netacs.org The angelate ester group of this compound is a likely site for initial hydrolysis by cellular esterases, releasing 2-hydroxyeupatolide and angelic acid. The core sesquiterpene lactone structure could then undergo further modifications.

A typical workflow for metabolite tracking would involve:

Incubation: The compound would be incubated with a biological system, such as liver microsomes (which are rich in CYP enzymes) or cultured cells.

Extraction: At various time points, the reaction would be stopped, and the mixture extracted to separate the parent compound and its metabolites from the biological matrix.

Analysis by UHPLC-Q-TOF-MS: Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer is a powerful tool for this purpose. It allows for the separation of metabolites and their accurate mass measurement, which aids in determining their elemental composition. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information.

NMR Spectroscopy: For metabolites that can be isolated in sufficient quantities, 1D and 2D NMR spectroscopy would be used for definitive structural elucidation.

The table below outlines the potential metabolic transformations that this compound could undergo, based on known metabolic pathways for similar compounds.

Interactive Table: Potential Metabolic Pathways for this compound

| Reaction Type | Enzyme Family | Potential Metabolite |

| Ester Hydrolysis | Esterases | 2-Hydroxyeupatolide + Angelic Acid |

| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of the parent compound or its hydrolyzed form |

| Glutathione (B108866) Conjugation | Glutathione S-transferases | Glutathione adducts |

| Cysteine Conjugation | - | Cysteine adducts (often formed from glutathione conjugates) |

Microscopic and Imaging Techniques for Localization (e.g., MALDI-MS imaging)

Determining the spatial distribution of this compound within biological tissues is key to understanding its mechanism of action at a cellular and multicellular level. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful technique for this purpose as it allows for the label-free visualization of the distribution of molecules directly in tissue sections. nih.gov

For plant tissues, studies on other sesquiterpene lactones in the Asteraceae family have successfully used MALDI-MS imaging to show that these compounds are often localized in specialized structures called glandular trichomes on the leaf and stem surfaces. It is highly probable that this compound would exhibit a similar localization pattern in Eupatorium species.

In the context of animal or human tissues following administration, MALDI-MS imaging could be used to map the distribution of the parent compound and its major metabolites in a target organ, providing insights into its pharmacokinetics and potential sites of action or toxicity.

For subcellular localization, fluorescence microscopy is a common technique. However, this would require this compound to be either intrinsically fluorescent or chemically modified with a fluorescent tag. As there is no indication that this compound is fluorescent, this approach would necessitate the synthesis of a fluorescent derivative, which may alter its biological properties. An alternative approach using fluorescence microscopy is to visualize the localization of enzymes involved in its biosynthesis or metabolism, which has been done for sesquiterpene lactone biosynthetic enzymes in plants. nih.gov

The table below summarizes the application of these imaging techniques for localization studies of this compound.

Interactive Table: Imaging Techniques for Localization of this compound

| Technique | Application | Expected Outcome |

| MALDI-MS Imaging | Localization in plant tissue | Visualization of the compound concentrated in glandular trichomes. |

| MALDI-MS Imaging | Distribution in animal tissue after exposure | Mapping of the parent compound and its metabolites in organs of interest. |

| Fluorescence Microscopy | Subcellular localization | Would require a fluorescently tagged version of the compound to visualize its uptake and distribution within cells. |

Future Research Directions and Pre Clinical Translational Potential

Elucidation of Novel Molecular Targets and Pathways

Future research will likely focus on identifying the precise molecular targets of 2-Hydroxyeupatolide 8-O-angelate, building on the knowledge gained from related sesquiterpene lactones. For instance, eupatolide (B211558) has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator in various malignancies, including non-small-cell lung cancer (NSCLC). nih.gov This suggests that this compound may also modulate this pathway.

Another important avenue of investigation is the NF-κB (nuclear factor kappa B) signaling pathway, a critical mediator of inflammation. Eupatolide has been found to disrupt the ubiquitination of RIPK1, a key protein in the TNFR1 signaling complex, thereby sensitizing cells to TNF-mediated cell death. nih.gov Similarly, eupatoriopicrin (B210294) has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-8 and TNF-alpha, and suppressing the p38 and ERK 1/2 MAP kinase pathways in neutrophils. acs.orgnih.gov Future studies on this compound would likely explore its impact on these and other inflammatory and cell survival pathways.

Table 1: Investigated Molecular Targets of Related Sesquiterpene Lactones

| Compound | Molecular Target/Pathway | Biological Effect |

| Eupatolide | STAT3 | Suppression of survival in NSCLC cells |

| Eupatolide | RIPK1 Ubiquitination | Sensitization to TNF-mediated apoptosis and necroptosis |

| Eupatoriopicrin | p38 and ERK 1/2 MAP Kinases | Inhibition of pro-inflammatory functions of neutrophils |

| Eupatoriopicrin | NF-κB | Anti-inflammatory activity |

Exploration of Synergistic and Antagonistic Effects with Other Agents

A significant area of preclinical research is the investigation of how natural compounds interact with existing therapeutic agents. Eupatolide, for example, has been shown to enhance the anti-tumor activity of the chemotherapeutic drugs cisplatin (B142131) and 5-Fluorouracil in NSCLC cells. nih.gov Furthermore, it sensitizes breast cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a promising anti-cancer agent, by down-regulating the expression of the anti-apoptotic protein c-FLIP. nih.gov

The cytostatic activity of eupatoriopicrin has been found to be enhanced by the depletion of glutathione (B108866) (GSH), indicating that combination with agents that modulate cellular redox balance could be a promising therapeutic strategy. nih.gov These findings strongly suggest that this compound should be investigated for its potential to act synergistically with conventional cancer therapies, potentially allowing for lower doses of cytotoxic drugs and mitigating side effects.

Development of Advanced In Vitro Models for Activity Assessment

The use of sophisticated in vitro models is crucial for accurately predicting the biological activity of novel compounds. While much of the initial research on sesquiterpene lactones has utilized traditional 2D cell cultures, the field is moving towards more physiologically relevant 3D models. frontiersin.orgnih.gov Organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of organs, represent a significant advancement. researchgate.netnih.govfrontiersin.org Future research on this compound should employ patient-derived cancer organoids to assess its efficacy in a more personalized context. mdpi.com These models can provide more accurate data on drug response and resistance mechanisms. youtube.com

Application in Pre-clinical Disease Models (avoiding clinical human trials)

In vivo studies are a critical step in the preclinical evaluation of any potential therapeutic agent. For sesquiterpene lactones, various animal models have been employed to assess their efficacy. For instance, the anti-tumor activity of eupatolide has been demonstrated in xenograft models of NSCLC, where it was shown to suppress tumor growth. nih.gov Similarly, eupatoriopicrin has been shown to possess anti-tumor activity in vivo in fibrosarcoma and Lewis lung carcinoma-bearing mice. nih.gov It also attenuated neutrophil infiltration in a thioglycolate-induced peritonitis model in mice, highlighting its anti-inflammatory potential. acs.org

Future preclinical studies on this compound will likely involve similar xenograft models using human cancer cell lines or patient-derived tumors to evaluate its anti-cancer efficacy. nih.govresearchgate.netresearcher.life Additionally, models of inflammatory diseases, such as inflammatory bowel disease or arthritis, could be used to explore its anti-inflammatory potential.

Innovations in Sustainable Sourcing and Production for Research Purposes

The sustainable supply of natural products is a key consideration for their development as research tools and therapeutic agents. Sesquiterpene lactones are typically extracted from plants of the Asteraceae family. taylorfrancis.com Research into optimized and sustainable extraction methods is ongoing. Techniques such as ultrasound-assisted extraction using environmentally friendly solvents like aqueous ethanol (B145695) have been shown to be efficient for obtaining sesquiterpene lactones. nih.gov The use of polar organic solvents has also been patented for the extraction of these compounds. google.com

Beyond extraction from natural sources, biotechnological approaches offer a promising alternative for the sustainable production of sesquiterpene lactones. The biosynthesis of these compounds occurs via the mevalonate (B85504) pathway, and understanding this pathway could enable the production of specific compounds in engineered microorganisms or plant cell cultures. taylorfrancis.com

Computational Modeling for Predictive Activity and Optimization

Computational tools are increasingly being used to accelerate the drug discovery process. For sesquiterpene lactones, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to build models that can predict their cytotoxic activity based on their chemical structure. nih.govresearchgate.netacs.org These models use 3D molecular descriptors and genetic algorithms to establish relationships between the structure of a compound and its biological activity. nih.govresearchgate.net Such in silico studies can help in prioritizing which novel sesquiterpene lactones, like this compound, should be synthesized or isolated for further testing.

Furthermore, molecular docking studies can be employed to predict how these compounds might bind to specific protein targets, providing insights into their mechanism of action. These computational approaches can guide the design and synthesis of new analogues with improved potency and selectivity.

Q & A

Q. What experimental protocols are recommended for isolating 2-Hydroxyeupatolide 8-O-angelate from Eupatorium chinense var. tozanense?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key parameters include solvent polarity gradients (e.g., hexane/ethyl acetate) and monitoring via TLC or LC-MS. Storage conditions post-isolation should adhere to -20°C for long-term stability .

- Critical Consideration : Validate purity using NMR spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with existing literature to confirm structural integrity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign proton and carbon signals, focusing on characteristic angelate ester and hydroxyl group resonances.

- X-ray crystallography : Resolve crystal structure if sufficient compound is available.

- HRMS : Confirm molecular formula () and fragmentation patterns .

Q. What are the standard bioactivity assays for preliminary evaluation of this compound?

- Methodological Answer : Use in vitro models to assess cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), or antimicrobial effects (e.g., microdilution assays). Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate measurements, ANOVA) .

- Statistical Rigor : Apply false discovery rate (FDR) correction for multiple comparisons to minimize Type I errors .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer : Explore semi-synthetic approaches starting from abundant precursors (e.g., eupatolide derivatives). Optimize reaction conditions (e.g., temperature, catalyst loading) using design of experiments (DoE) methodologies. Monitor reaction progress via LC-MS and characterize intermediates via H NMR .

- Challenge : Address regioselectivity in angelate esterification using computational modeling (e.g., DFT) to predict reactive sites .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Conduct meta-analysis to identify variables such as cell line specificity, solvent effects (e.g., DMSO concentration), or assay protocols. Validate findings through independent replication and orthogonal assays (e.g., apoptosis vs. necrosis assays). Use Bland-Altman plots to assess inter-study variability .

- Critical Analysis : Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize discrepancies .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of 2-Hydroxyeutypellolide 8-O-angelate?

- Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. For multi-parametric studies, employ multivariate analysis (e.g., PCA) or machine learning (e.g., random forests) to identify synergistic/antagonistic effects .

- Reporting Standards : Clearly state sample sizes (), measurement units, and adjustments for multiple testing (e.g., Bonferroni correction) in publications .

Q. How can the mechanism of action of this compound be elucidated at the molecular level?

- Methodological Answer : Use affinity chromatography or pull-down assays to identify protein targets. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For pathway analysis, employ RNA-seq or phosphoproteomics with pathway enrichment tools (e.g., DAVID, STRING) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including justification of sample sizes and humane endpoints .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and bioactivity data in publications?

- Methodological Answer :

- Spectra : Annotate key peaks in NMR/HRMS figures and include raw data in supplementary materials.

- Bioactivity : Use standardized plots (e.g., bar graphs with error bars for IC values) and report exact -values.

- Reproducibility : Share protocols on repositories like Protocols.io and deposit spectral data in public databases (e.g., PubChem) .

Q. How can researchers ensure ethical compliance in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.